REACTION_CXSMILES
|
C(N(CCCCCCCCC)C)CCCCCCCCC.[Cl-:22].C([N+](CCCCCCCCC)(C)C)CCCCCCCCC.CBr.CI.CCl.[Br-].[CH2:52]([N+:62]([CH2:65][CH2:66][CH2:67][CH2:68][CH2:69][CH2:70][CH:71]([CH3:73])[CH3:72])([CH3:64])[CH3:63])[CH2:53][CH2:54][CH2:55][CH2:56][CH2:57][CH2:58][CH2:59][CH2:60][CH3:61].[I-].C([N+](CCCCCCC(C)C)(C)C)CCCCCCCCC>>[Cl-:22].[CH2:52]([N+:62]([CH2:65][CH2:66][CH2:67][CH2:68][CH2:69][CH2:70][CH:71]([CH3:72])[CH3:73])([CH3:64])[CH3:63])[CH2:53][CH2:54][CH2:55][CH2:56][CH2:57][CH2:58][CH2:59][CH2:60][CH3:61] |f:1.2,6.7,8.9,10.11|
|
Name
|
decylnonylmethylamine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCC)N(C)CCCCCCCCC
|
Name
|
decylnonyldimethylammonium chloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].C(CCCCCCCCC)[N+](C)(C)CCCCCCCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CBr
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCl
|
Name
|
decylisononyldimethylammonium bromide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Br-].C(CCCCCCCCC)[N+](C)(C)CCCCCCC(C)C
|
Name
|
decylisononyldimethylammonium iodide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[I-].C(CCCCCCCCC)[N+](C)(C)CCCCCCC(C)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
[Cl-].C(CCCCCCCCC)[N+](C)(C)CCCCCCC(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |